molecular formula C31H29NO8 B2609011 ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 681155-45-3

ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2609011
CAS RN: 681155-45-3
M. Wt: 543.572
InChI Key: UIPBQWWMVFTQBJ-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C31H29NO8 and its molecular weight is 543.572. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of related compounds often involves multi-component reactions and condensations. For instance, a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized through Knoevenagel condensation, Michael addition, and intramolecular annulation (Duan et al., 2013).
  • Another example is the synthesis of new hexahydroquinoline derivatives containing benzofuran moiety, which involved Michael condensation and subsequent reactions (Mohi El-Deen et al., 2016).

Metabolic Pathways

  • The metabolism of compounds with a similar structure, such as HM-30181, which is a P-glycoprotein inhibitor, has been studied to identify in vitro and in vivo metabolic pathways (Paek et al., 2006).

Structural Analysis

  • Structural analysis of related compounds through X-ray crystallography, NMR spectroscopy, and other methods is common. For example, the structure of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate was determined and its thermal rearrangement studied (Bradbury et al., 1982).

Biological Activities

  • Research has explored the anti-juvenile hormone activity of compounds like ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, providing insights into their potential as insect growth regulators (Furuta et al., 2010).
  • The cytotoxic evaluation of novel hexahydroquinoline derivatives shows promising inhibitory effects against certain cancer cell lines, illustrating the potential of similar compounds in cancer research (Saleh et al., 2020).

properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c1-4-38-30(34)19-9-11-22(12-10-19)39-18-25-23-17-28(37-3)27(36-2)16-20(23)13-14-32(25)29(33)24-15-21-7-5-6-8-26(21)40-31(24)35/h5-12,15-17,25H,4,13-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPBQWWMVFTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

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